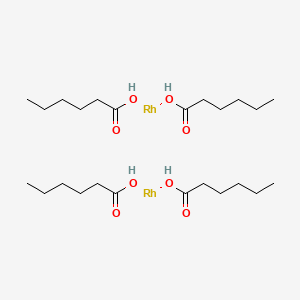
Rhodium(ii)hexanoate dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(ii)hexanoate dimer is a coordination compound with the chemical formula ([ [CH_3(CH_2)_4CO_2]_2Rh]_2). It is known for its distinctive green color and is used primarily as a catalyst in various chemical reactions. The compound consists of two rhodium atoms each coordinated to two hexanoate ligands, forming a dimeric structure. This compound is particularly notable for its stability and reactivity, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(ii)hexanoate dimer can be synthesized through the reaction of rhodium(iii) chloride with hexanoic acid in the presence of a base such as sodium hydroxide. The reaction typically involves refluxing the mixture for several hours, followed by cooling and purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Rhodium(ii)hexanoate dimer undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its rhodium centers.
Reduction: It can also undergo reduction reactions, where the rhodium centers are reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the hexanoate ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are typically used.
Substitution: Various ligands such as phosphines or amines can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(iii) complexes, while substitution reactions can produce a variety of rhodium(ii) complexes with different ligands .
Scientific Research Applications
Rhodium(ii)hexanoate dimer has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which rhodium(ii)hexanoate dimer exerts its effects is primarily through its ability to facilitate various chemical reactions. The rhodium centers in the dimer can coordinate with substrates, activating them towards specific transformations. For example, in C-H amination reactions, the compound acts as a catalyst by forming a rhodium-nitrene intermediate, which then inserts into a C-H bond to form the desired product .
Comparison with Similar Compounds
- Rhodium(ii) acetate dimer
- Rhodium(ii) octanoate dimer
- Rhodium(ii) trimethylacetate dimer
Comparison: Rhodium(ii)hexanoate dimer is unique in its balance of stability and reactivity. Compared to rhodium(ii) acetate dimer, it offers different solubility properties and reactivity profiles, making it suitable for specific applications where other rhodium(ii) dimers may not be as effective .
Properties
CAS No. |
62728-89-6 |
|---|---|
Molecular Formula |
C24H48O8Rh2 |
Molecular Weight |
670.4 g/mol |
IUPAC Name |
hexanoic acid;rhodium |
InChI |
InChI=1S/4C6H12O2.2Rh/c4*1-2-3-4-5-6(7)8;;/h4*2-5H2,1H3,(H,7,8);; |
InChI Key |
LXCSUGILMJWRLQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.[Rh].[Rh] |
Canonical SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.[Rh].[Rh] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


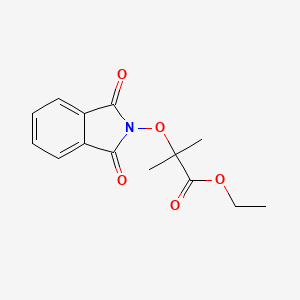


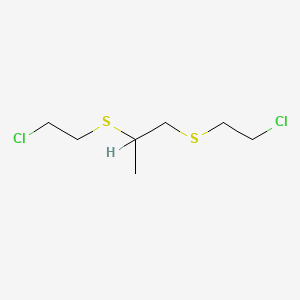
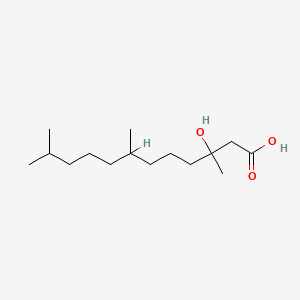

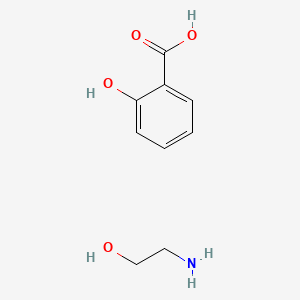

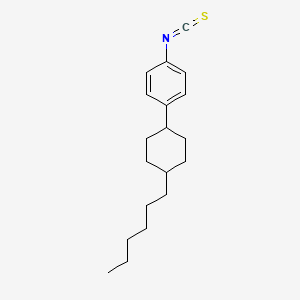
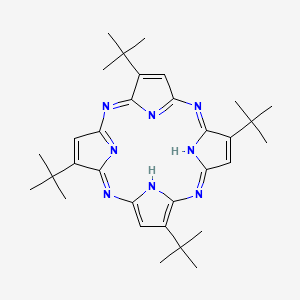

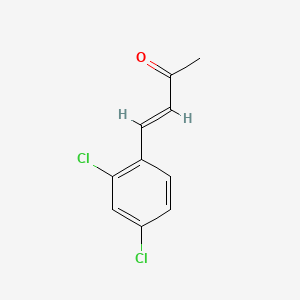
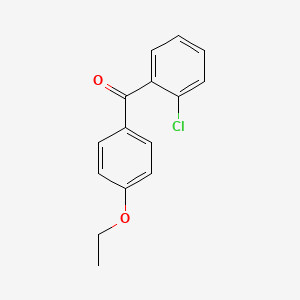
![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)
